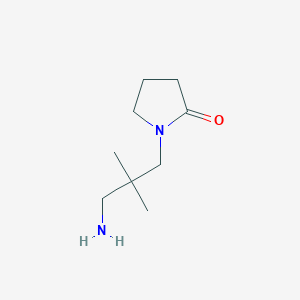![molecular formula C7H2Cl2N2OS B13869012 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Electrophilic Substitution: The presence of the chlorine atom makes it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination process.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Coupled Products: Formed through reactions such as Suzuki coupling.
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C7H2Cl2N2OS |
|---|---|
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H |
InChI-Schlüssel |
GSQWFBSEVAWPLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


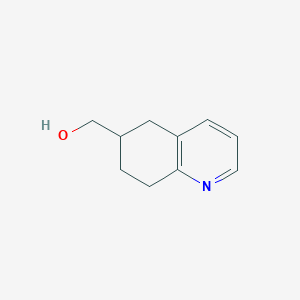
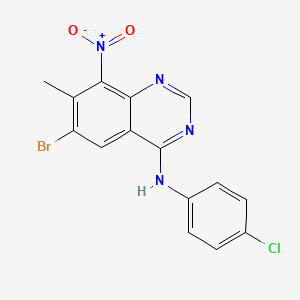
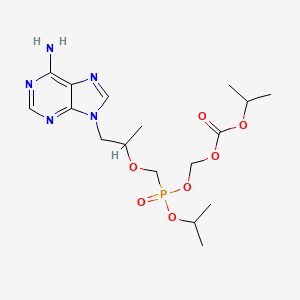
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
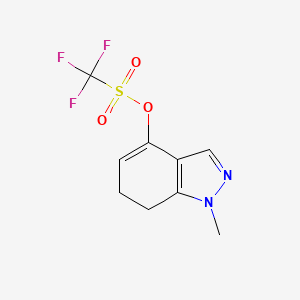
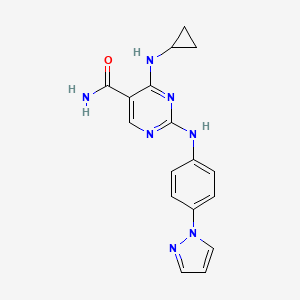

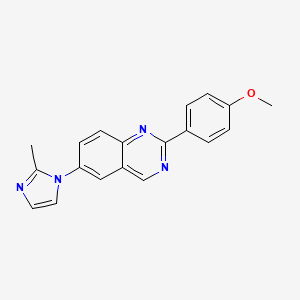
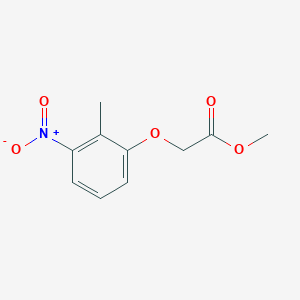
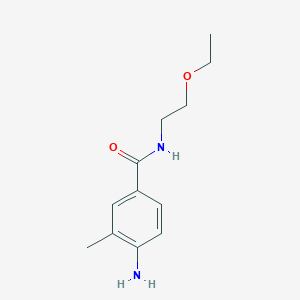
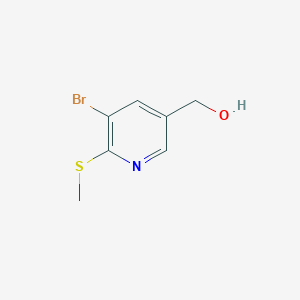
![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)
